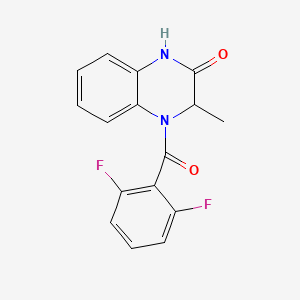
4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the design and synthesis of novel diacylhydrazine derivatives containing an isoxazole carboxamide or a pyridine carboxamide moiety . The product 3-(2-chlorophenyl)-N-{2-[2-(2,6-difluorobenzoyl)hydrazinecarbonyl]-4-fluorophenyl}-5-methylisoxazole-4-carboxamide exhibited high insecticidal activity .Scientific Research Applications
Synthetic Methods and Chemical Reactions
Solid Phase Synthesis : The solid phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones, related to the quinoxalinone family, involves aromatic substitution and intramolecular cyclization, yielding products in isolated yields ranging from 32 to 93% (Lee, Murray, & Rivero, 1997).
Computational and Experimental Study : A study on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, which shares structural similarities with quinoxalinone derivatives, highlighted the preference for linear over angular isomers, supported by DFT calculations and experimental data (Trilleras et al., 2017).
Synthesis of Fluorinated Derivatives : Research on the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides involved reactions with 5,6-difluorobenzofuroxane, leading to compounds with potential chemical and pharmaceutical applications (Kotovskaya et al., 1999).
Molecular Structure Analysis
- X-ray Crystallography and DFT Studies : A detailed X-ray crystallography and DFT study on a novel isoxazolequinoxaline derivative revealed insights into its molecular structure, energy levels, and potential as an anti-cancer drug, emphasizing the utility of quinoxalinone derivatives in pharmaceutical research (Abad et al., 2021).
Broader Chemical Applications
Antimicrobial Activity : Certain novel quinoxalines, including derivatives structurally related to 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, have been synthesized and evaluated for antimicrobial activity, showcasing the therapeutic potential of quinoxalinone derivatives (Refaat, Moneer, & Khalil, 2004).
Recent Advances in Synthesis : A review on recent advances in 4(3H)-quinazolinone syntheses, a compound class related to quinoxalinones, highlights the broad applications of these heterocycles in pharmaceuticals due to their diverse biological activities (He et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-(2,6-difluorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-9-15(21)19-12-7-2-3-8-13(12)20(9)16(22)14-10(17)5-4-6-11(14)18/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJOHIMQXVEAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2895363.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)

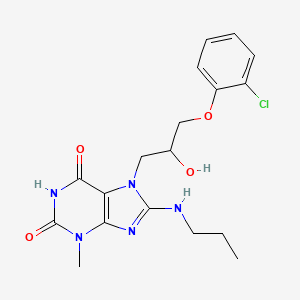
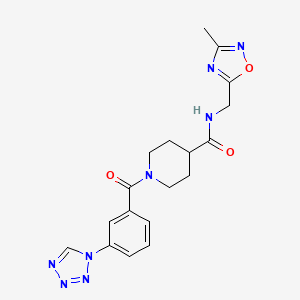
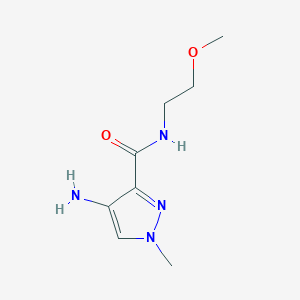

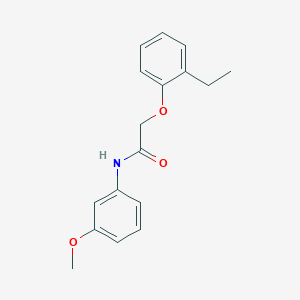

![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)